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molecular formula Cl3CoH18N6 B1219426 Hexaamminecobalt(III) chloride CAS No. 10534-89-1

Hexaamminecobalt(III) chloride

Cat. No. B1219426
M. Wt: 267.47 g/mol
InChI Key: JXBGZYGSWFSYFI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US06241281B1

Procedure details

A quantity of hexaamminecobalt(III) nitrate was prepared by a replacing ammonium chloride with ammonium nitrate in the procedure for preparing of hexaamminecobalt (III) chloride as taught by G. Pass and H.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:5].N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3:15]>>[NH3:1].[NH3:5].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[Co+3:15] |f:0.1,2.3.4.5.6.7.8.9.10.11,12.13.14.15.16.17.18.19.20.21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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